An In-depth Technical Guide to (5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester (CAS No. 885270-68-8)
An In-depth Technical Guide to (5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester (CAS No. 885270-68-8)
This technical guide provides a comprehensive overview of (5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical properties, a detailed, rationalized synthesis protocol, its applications, and essential safety information.
Introduction and Strategic Importance
(5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester, bearing the CAS number 885270-68-8, is a bifunctional aromatic amine derivative. Its structure is characterized by a bromo substituent ortho to a free amino group and a tert-butoxycarbonyl (Boc) protected amine at the meta position. This specific arrangement of functional groups makes it a highly valuable intermediate in the synthesis of complex heterocyclic scaffolds and active pharmaceutical ingredients (APIs). The Boc protecting group offers robust protection under a variety of reaction conditions while being readily removable under acidic conditions, providing strategic flexibility in multi-step synthetic sequences. The presence of the bromine atom and the free amine allows for a diverse range of subsequent chemical transformations, including cross-coupling reactions and amide bond formations.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in research and development. Below is a summary of the key properties of (5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester.
| Property | Value | Source |
| CAS Number | 885270-68-8 | Chemical Abstracts Service |
| Molecular Formula | C₁₁H₁₅BrN₂O₂ | |
| Molecular Weight | 287.15 g/mol | |
| Appearance | White to off-white solid (inferred) | [1] |
| Solubility | Soluble in organic solvents such as dichloromethane and ethyl acetate; less soluble in water (inferred).[1] | [1] |
Spectroscopic Data (Predicted)
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¹H NMR (400 MHz, CDCl₃):
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δ ~1.5 ppm (s, 9H): The nine equivalent protons of the tert-butyl group will present as a sharp singlet.
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δ ~3.7 ppm (br s, 2H): The two protons of the free amino group will likely appear as a broad singlet.
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δ ~6.5-7.5 ppm (m, 3H): The three aromatic protons will appear in the aromatic region, with their specific chemical shifts and coupling patterns dependent on the electronic effects of the substituents.
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δ ~7.0-8.0 ppm (br s, 1H): The proton of the carbamate NH group will likely appear as a broad singlet.
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-
¹³C NMR (100 MHz, CDCl₃):
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δ ~28 ppm: The three equivalent methyl carbons of the tert-butyl group.
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δ ~80 ppm: The quaternary carbon of the tert-butyl group.
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δ ~110-145 ppm: The six carbons of the aromatic ring, with their specific shifts influenced by the bromo, amino, and carbamate substituents.
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δ ~153 ppm: The carbonyl carbon of the carbamate group.
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-
Mass Spectrometry (ESI+):
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m/z [M+H]⁺ ≈ 287.0/289.0: The protonated molecular ion peak will show a characteristic isotopic pattern for a molecule containing one bromine atom (approximately 1:1 ratio for the ⁷⁹Br and ⁸¹Br isotopes).
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Synthesis Protocol: A Rational Approach
The synthesis of (5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester can be logically approached from commercially available starting materials. The following protocol is a well-reasoned synthetic pathway based on established organic chemistry principles and analogous transformations found in the literature.[2][3]
Overall Synthetic Strategy
The proposed synthesis involves a two-step sequence starting from 4-bromo-3-nitroaniline:
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Selective Boc Protection: The amino group of 4-bromo-3-nitroaniline is selectively protected using di-tert-butyl dicarbonate (Boc₂O). The nitro group is a strong deactivating group, which can influence the reactivity of the amine.
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Chemoselective Reduction: The nitro group of the Boc-protected intermediate is then selectively reduced to an amine, yielding the final product. This reduction must be performed under conditions that do not affect the Boc protecting group or the carbon-bromine bond.
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Procedure
Step 1: Synthesis of tert-Butyl (4-bromo-3-nitrophenyl)carbamate
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Rationale: The protection of the amino group is a crucial first step to prevent its interference in subsequent reactions. The Boc group is chosen for its stability in the upcoming reduction step and its ease of removal under acidic conditions.[4]
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Procedure:
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To a solution of 4-bromo-3-nitroaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is added a base such as triethylamine (1.5 eq) or 4-dimethylaminopyridine (0.1 eq).
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The mixture is stirred at room temperature, and di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) is added portion-wise.
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The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
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Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure tert-butyl (4-bromo-3-nitrophenyl)carbamate.
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Step 2: Synthesis of (5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester
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Rationale: The chemoselective reduction of the nitro group in the presence of a Boc-protected amine and an aryl bromide is a common transformation in organic synthesis. Several methods are available, with catalytic hydrogenation or the use of reducing metals in neutral or slightly acidic conditions being preferred to avoid cleavage of the acid-labile Boc group.[5][6]
-
Procedure:
-
The tert-butyl (4-bromo-3-nitrophenyl)carbamate (1.0 eq) is dissolved in a suitable solvent such as ethanol or ethyl acetate.
-
A reducing agent is added. Common choices include:
-
Catalytic Hydrogenation: Palladium on carbon (5-10 mol%) under a hydrogen atmosphere.
-
Metal-based Reduction: Iron powder (5-10 eq) in the presence of ammonium chloride (5-10 eq) in a mixture of ethanol and water.
-
-
The reaction mixture is stirred vigorously at room temperature or with gentle heating until the reduction is complete (monitored by TLC).
-
If using catalytic hydrogenation, the reaction mixture is filtered through a pad of celite to remove the catalyst.
-
If using a metal-based reduction, the reaction mixture is filtered to remove the metal salts, and the filtrate is extracted with an organic solvent.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product, (5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester. Further purification can be achieved by recrystallization or column chromatography if necessary.
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Applications in Drug Discovery and Development
The unique substitution pattern of (5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester makes it a versatile building block in medicinal chemistry. The carbamate functionality is a stable amide-ester hybrid that can act as a peptide bond surrogate, improve cell permeability, and participate in hydrogen bonding with biological targets.[7]
Caption: Reactivity and utility in the synthesis of APIs.
-
Scaffold for Kinase Inhibitors: The phenylenediamine core is a common feature in many kinase inhibitors. This intermediate can be used to synthesize inhibitors targeting various kinases involved in cancer and inflammatory diseases. For instance, it is a key intermediate in the synthesis of certain epidermal growth factor receptor (EGFR) inhibitors.[2][3]
-
Synthesis of Heterocyclic Compounds: The ortho-bromoaniline moiety is a precursor for the synthesis of various fused heterocyclic systems, such as benzimidazoles, quinazolines, and benzodiazepines, which are privileged scaffolds in drug discovery.
-
Fragment-Based Drug Design: Due to its specific substitution pattern and moderate molecular weight, this compound can be used as a fragment in fragment-based drug discovery campaigns to identify novel binding motifs for various protein targets.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling (5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester. While a specific safety data sheet (SDS) for this compound is not widely available, the following guidelines are based on the known hazards of structurally similar compounds.[8][9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[8]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air.
-
If swallowed: Do NOT induce vomiting. Seek immediate medical attention.
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Conclusion
(5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester is a strategically important and versatile building block in organic synthesis and medicinal chemistry. Its well-defined functional groups allow for a wide range of chemical transformations, making it an invaluable tool for the construction of complex molecular architectures, particularly in the development of novel therapeutic agents. A sound understanding of its properties, a rational synthetic approach, and adherence to proper safety protocols are essential for its successful application in the laboratory.
References
-
MDPI. (n.d.). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Atlantis Press. Retrieved from [Link]
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ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Retrieved from [Link]
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PubChem. (n.d.). tert-butyl N-(5-amino-2-methoxyphenyl)carbamate. Retrieved from [Link]
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ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl carbamate. Retrieved from [Link]
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Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]
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SciELO México. (2012). Efficient 'One Pot' Nitro Reduction-Protection of γ-Nitro Aliphatic Methyl Esters. Retrieved from [Link]
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